Liensinine Diperchlorate

Cardiac Safety hERG Arrhythmia

Liensinine Diperchlorate (CAS 5088-90-4) is the diperchlorate salt of liensinine, a bisbenzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera Gaertn. The free base liensinine is a late-stage autophagy/mitophagy inhibitor that blocks autophagosome-lysosome fusion by preventing RAB7A recruitment to lysosomes.

Molecular Formula C37H44Cl2N2O14
Molecular Weight 811.7 g/mol
Cat. No. B15582249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLiensinine Diperchlorate
Molecular FormulaC37H44Cl2N2O14
Molecular Weight811.7 g/mol
Structural Identifiers
InChIInChI=1S/C37H42N2O6.2ClHO4/c1-38-14-13-26-20-35(43-4)37(22-29(26)30(38)16-23-6-9-27(40)10-7-23)45-33-18-24(8-11-32(33)41)17-31-28-21-36(44-5)34(42-3)19-25(28)12-15-39(31)2;2*2-1(3,4)5/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3;2*(H,2,3,4,5)/t30-,31-;;/m1../s1
InChIKeyBGUPXKYVHOSZPY-ZAMYOOMVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Liensinine Diperchlorate for Research Procurement: Compound Identity and Core Pharmacological Profile


Liensinine Diperchlorate (CAS 5088-90-4) is the diperchlorate salt of liensinine, a bisbenzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera Gaertn [1]. The free base liensinine is a late-stage autophagy/mitophagy inhibitor that blocks autophagosome-lysosome fusion by preventing RAB7A recruitment to lysosomes [2]. The diperchlorate salt form enhances aqueous solubility and is the standard reference form used in the majority of published pharmacological studies, including in vivo xenograft and patient-derived organoid models [3]. This compound exhibits quantifiable activity across multiple therapeutic areas—oncology, cardiovascular, inflammatory, and infectious disease—making it a versatile tool compound for mechanism-of-action studies.

Why Liensinine Diperchlorate Cannot Be Casually Substituted by Neferine or Isoliensinine in Research


Liensinine, neferine, and isoliensinine are structurally related bisbenzylisoquinoline alkaloids co-extracted from Nelumbo nucifera, yet they exhibit pharmacologically significant divergence in potency, target engagement, and safety profile. Neferine is a more potent hERG channel blocker than liensinine at clinically relevant low concentrations (<10 μM), conferring higher proarrhythmic risk [1]. In vascular smooth muscle relaxation assays, the four analogs—neferine (IC50 1.169 μM), neoliensinine (IC50 2.407 μM), isoliensinine (IC50 3.504 μM), and liensinine (IC50 3.583 μM)—span a >3-fold potency range, precluding interchangeable use in cardiovascular studies [2]. Furthermore, liensinine possesses a distinct autophagy inhibition mechanism—blocking RAB7A-mediated autophagosome-lysosome fusion—that differs from the lysosomotropic mechanism of chloroquine and hydroxychloroquine, enabling mechanistic studies that cannot be replicated with classical autophagy inhibitors [3].

Liensinine Diperchlorate: Quantified Head-to-Head Differentiation Evidence Against Closest Analogs


Reduced hERG Channel Blockade vs. Neferine: Cardiac Safety Differentiation at Low Concentrations

Liensinine exhibits significantly weaker blockade of the hERG potassium channel compared to its closest structural analog neferine at low concentrations, translating to a lower predicted proarrhythmic risk. In whole-cell patch clamp assays using stable hERG-transfected HEK293 cells, liensinine at 1 μM reduced hERG tail current density from 70.3±6.3 pA/pF (control) to 56.7±2.8 pA/pF, while neferine at the same concentration produced a substantially greater reduction to 41.9±3.1 pA/pF. At 3 μM, liensinine yielded 53.0±2.3 pA/pF versus neferine's 32.3±3.1 pA/pF. Mechanistically, neferine binds to both open and inactivated states of the hERG channel, whereas liensinine binds only to the open state, explaining the differential potency [1].

Cardiac Safety hERG Arrhythmia Patch Clamp

Vascular Smooth Muscle Relaxation IC50: Rank-Ordered Potency Among Four Nelumbo Bisbenzylisoquinolines

In a head-to-head evaluation of isolated mesenteric vascular smooth muscle (MVSM) contraction induced by 124 mM KCl, the four bisbenzylisoquinolines from Nelumbo nucifera exhibited a clear potency rank order: neferine (IC50 1.169 μM) > neoliensinine (IC50 2.407 μM) > isoliensinine (IC50 3.504 μM) ≈ liensinine (IC50 3.583 μM). The ~3-fold potency difference between neferine and liensinine means that substituting one for the other at equivalent concentrations would produce markedly different vasorelaxant effects. Notably, vascular smooth muscle treated with bisbenzylisoquinolines (neferine, isoliensinine, liensinine) could re-contract upon KCl re-stimulation after drug washout, whereas the tribenzylisoquinoline neoliensinine produced irreversible relaxation, indicating a distinct binding mode [1].

Vascular Smooth Muscle Hypertension Cardiovascular IC50

Distinct Autophagy Inhibition Mechanism vs. Chloroquine/Hydroxychloroquine: RAB7A-Dependent Blockade of Autophagosome-Lysosome Fusion

Although liensinine produces a functional outcome—accumulation of autophagosomes/mitophagosomes—similar to chloroquine (CQ), hydroxychloroquine (HCQ), and bafilomycin A1, the underlying mechanism is mechanistically distinct. Liensinine inhibits autophagosome-lysosome fusion by preventing RAB7A recruitment specifically to lysosomes without affecting RAB7A recruitment to autophagosomes. This contrasts with the lysosomotropic alkalinization mechanism of CQ/HCQ. This mechanistic distinction has functional consequences: liensinine synergizes with doxorubicin to inhibit MDA-MB-231 triple-negative breast cancer xenograft tumor growth in vivo (combination: liensinine 60 mg/kg + doxorubicin 2 mg/kg), an effect driven by DNM1L-mediated mitochondrial fission following mitophagy inhibition [1]. Furthermore, liensinine enhanced the sensitivity of EGFR-TKI-resistant lung adenocarcinoma cells to EGFR-TKIs by targeting DRP1 (the human ortholog of DNM1L) through dephosphorylation at Ser637, promoting autophagosome accumulation while blocking autophagic flux [2].

Autophagy Mitophagy RAB7A Chemosensitization

Synergistic Anti-Breast Cancer Activity with Artemisitene: Validated in Patient-Derived Organoids

Liensinine diperchlorate (LIN) synergizes with artemisitene (ATT) to suppress breast cancer progression via PI3K-AKT pathway inhibition. This synergy was validated in both conventional 2D cell culture and clinically relevant breast cancer patient-derived organoids (PDOs). LIN augmented the stimulatory effect of ATT on reactive oxygen species (ROS)-mediated apoptosis, and the combination synergistically inhibited proliferation, migration, and invasion of BC cells. In vivo, LIN enhanced ATT's tumor growth inhibition without observable side effects. A prediction model based on RNA sequencing data indicated that the LIN+ATT combination may improve breast cancer patient prognosis [1]. This synergy is specific to the LIN-ATT pairing and has not been reported for LIN with other artemisinin derivatives or for other bisbenzylisoquinolines with ATT, making this a unique combination strategy.

Breast Cancer PI3K-AKT Synergy Patient-Derived Organoids

Kv10.1 Potassium Channel Inhibition: Potent Anti-Hepatoma Activity at Sub-Micromolar IC50

Virtual screening targeting the Kv10.1 (EAG1) potassium channel inhibitor-binding pocket identified liensinine as a highly potent Kv10.1 inhibitor with an IC50 of 0.24 ± 0.07 μM. Molecular dynamics simulations and mutagenesis experiments revealed that liensinine binds to residues Y539, T543, D551, E553, and H601 in the C-linker domain of Kv10.1, a domain that structurally diverges from the Kv11.1 (hERG) channel C-linker. This binding selectivity for Kv10.1 over Kv11.1 is consistent with the weaker hERG activity described above [1]. Liensinine suppressed proliferation and migration of hepatocellular carcinoma (HCC) cells both in vitro and in vivo. No comparable Kv10.1 inhibitory data have been reported for neferine, isoliensinine, or neoliensinine, suggesting this target engagement may be specific to liensinine among the Nelumbo bisbenzylisoquinolines.

Hepatocellular Carcinoma Kv10.1 Channel Virtual Screening Ion Channel

Selective Cytotoxicity in Colorectal Cancer: Tumor Cell Apoptosis Without Normal Colorectal Epithelial Cell Toxicity

Liensinine perchlorate induces apoptosis and exerts a significant dose-dependent inhibitory effect on proliferation and colony-forming ability of colorectal cancer (CRC) cells, while demonstrating no observable cytotoxicity against normal colorectal epithelial cells at equivalent concentrations [1]. This selectivity contrasts with classical chemotherapeutic agents (e.g., 5-fluorouracil, oxaliplatin) that exhibit significant toxicity toward normal intestinal epithelium, causing dose-limiting gastrointestinal side effects. Mechanistically, liensinine caused cell cycle arrest, mitochondrial dysfunction, and apoptosis accompanied by JNK signaling pathway activation in CRC cells. In vivo, liensinine markedly suppressed CRC tumor xenograft growth (reduced Ki-67 proliferation index) without damaging vital organs in nude mice [1]. The therapeutic window implied by this selective cytotoxicity profile is a differentiating feature not systematically characterized for neferine or isoliensinine in CRC models.

Colorectal Cancer Selective Cytotoxicity Apoptosis Mitochondrial Dysfunction

Liensinine Diperchlorate: Recommended Research and Industrial Application Scenarios


Autophagy Mechanism Dissection: RAB7A-Recruitment Studies Requiring pH-Independent Autophagosome-Lysosome Fusion Blockade

For researchers investigating the molecular machinery of autophagosome-lysosome fusion, liensinine diperchlorate serves as a critical tool distinct from lysosomotropic agents. Unlike chloroquine or hydroxychloroquine, which neutralize lysosomal pH, liensinine specifically prevents RAB7A recruitment to lysosomes without affecting RAB7A localization to autophagosomes [6]. This enables selective interrogation of RAB7A-dependent tethering in autophagy, mitophagy, and chemoresistance pathways. The compound has been validated in breast cancer models where autophagy inhibition via this mechanism synergistically enhances doxorubicin, paclitaxel, vincristine, and cisplatin cytotoxicity [6], and in EGFR-TKI-resistant lung adenocarcinoma where DRP1 dephosphorylation at Ser637 mediates autophagic flux blockade [4].

Cardiovascular Pharmacology: Anti-Arrhythmic and Vasorelaxant Studies Requiring Low hERG Liability

Liensinine's weaker hERG blockade relative to neferine (approximately 2-fold lower potency at 1-3 μM) makes it the preferred bisbenzylisoquinoline for cardiovascular studies where minimizing confounding QT-prolongation effects is critical [6]. Its vasorelaxant activity (MVSM IC50 3.583 μM vs. 124 mM KCl-induced contraction) has been directly compared with neferine, isoliensinine, and neoliensinine in the same assay system, providing a rank-ordered reference dataset for structure-activity relationship (SAR) studies [4]. Additionally, liensinine has demonstrated in vivo anti-hypertensive and anti-arrhythmic activities that can be studied without the confounding variable of potent hERG channel engagement seen with neferine.

Combination Oncology: PI3K-AKT Pathway-Targeted Synergy with Artemisitene in Breast Cancer, Validated in Patient-Derived Organoids

The LIN+ATT synergistic combination represents one of the few natural product pairings validated in breast cancer patient-derived organoids (PDOs), a preclinical model with superior translational predictivity compared to conventional cell lines [6]. Procurement of liensinine diperchlorate specifically (not the free base or another analog) is required to replicate published synergy protocols. The combination leverages PI3K-AKT pathway suppression and ROS-mediated apoptosis enhancement. The PDO validation data and RNA-seq-based prognostic prediction model provide a strong rationale for further preclinical development and potential biomarker-guided clinical translation.

Kv10.1-Targeted Anti-Hepatoma Drug Discovery: Sub-Micromolar Channel Inhibitor with Structural Selectivity Data

Liensinine is one of very few characterized small-molecule inhibitors of the Kv10.1 (EAG1) potassium channel, an oncogenic target overexpressed in hepatocellular carcinoma and other malignancies. With an IC50 of 0.24 ± 0.07 μM and a defined binding site in the C-linker domain (residues Y539, T543, D551, E553, H601), liensinine provides a validated chemical probe for Kv10.1 functional studies [6]. The structural divergence between the Kv10.1 and Kv11.1 (hERG) C-linker domains provides a basis for designing Kv10.1-selective analogs with reduced cardiac liability. This application is uniquely enabled by liensinine, as Kv10.1 inhibition data have not been reported for neferine, isoliensinine, or neoliensinine.

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